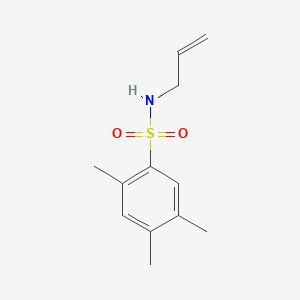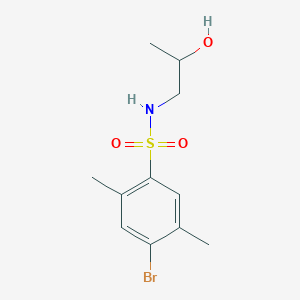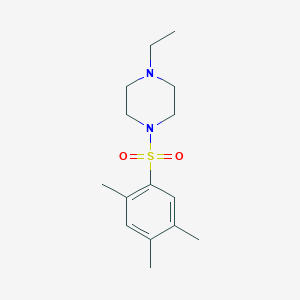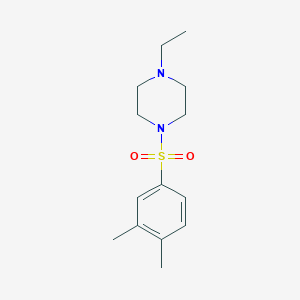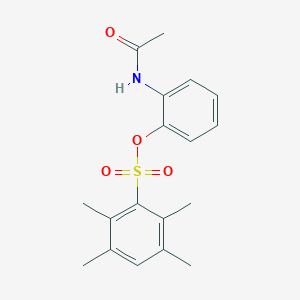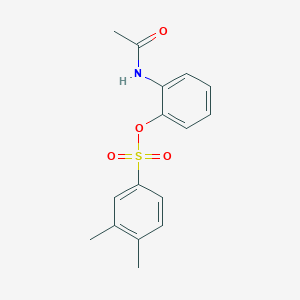
2-(Acetylamino)phenyl 3,4-dimethylbenzenesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Acetylamino)phenyl 3,4-dimethylbenzenesulfonate, also known as ADPBS, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. ADPBS belongs to the class of sulfonamides, which are widely used in the pharmaceutical industry for their antibacterial and antifungal properties. However, ADPBS has been found to have unique properties that make it a promising candidate for the treatment of various diseases.
作用機序
The mechanism of action of 2-(Acetylamino)phenyl 3,4-dimethylbenzenesulfonate is not fully understood, but it is believed to involve the inhibition of various cellular pathways that contribute to disease progression. In cancer cells, 2-(Acetylamino)phenyl 3,4-dimethylbenzenesulfonate has been found to inhibit the activity of enzymes involved in DNA replication and repair, leading to cell cycle arrest and apoptosis. In inflammation, 2-(Acetylamino)phenyl 3,4-dimethylbenzenesulfonate has been shown to inhibit the activation of NF-κB, a transcription factor that regulates the expression of pro-inflammatory cytokines. In neurodegenerative disorders, 2-(Acetylamino)phenyl 3,4-dimethylbenzenesulfonate has been found to reduce oxidative stress and inflammation, which are major contributors to neuronal damage.
Biochemical and Physiological Effects:
2-(Acetylamino)phenyl 3,4-dimethylbenzenesulfonate has been found to have various biochemical and physiological effects that contribute to its therapeutic potential. In cancer cells, 2-(Acetylamino)phenyl 3,4-dimethylbenzenesulfonate has been shown to induce DNA damage and inhibit cell proliferation. In inflammation, 2-(Acetylamino)phenyl 3,4-dimethylbenzenesulfonate has been found to reduce the production of pro-inflammatory cytokines and inhibit the activation of immune cells. In neurodegenerative disorders, 2-(Acetylamino)phenyl 3,4-dimethylbenzenesulfonate has been shown to reduce oxidative stress and inflammation, which are major contributors to neuronal damage.
実験室実験の利点と制限
2-(Acetylamino)phenyl 3,4-dimethylbenzenesulfonate has several advantages for lab experiments, including its high purity and stability, which make it suitable for further research. However, 2-(Acetylamino)phenyl 3,4-dimethylbenzenesulfonate also has some limitations, including its low solubility in water, which can make it difficult to administer in vivo. Additionally, the mechanism of action of 2-(Acetylamino)phenyl 3,4-dimethylbenzenesulfonate is not fully understood, which can make it challenging to design experiments to elucidate its effects.
将来の方向性
There are several future directions for research on 2-(Acetylamino)phenyl 3,4-dimethylbenzenesulfonate, including its potential use in combination with other drugs for enhanced therapeutic effects. Additionally, further research is needed to fully elucidate the mechanism of action of 2-(Acetylamino)phenyl 3,4-dimethylbenzenesulfonate and its effects on various cellular pathways. Furthermore, the potential toxicity of 2-(Acetylamino)phenyl 3,4-dimethylbenzenesulfonate needs to be thoroughly investigated to ensure its safety for use in humans. Overall, 2-(Acetylamino)phenyl 3,4-dimethylbenzenesulfonate has shown promising results in scientific research, and further investigation is needed to fully realize its therapeutic potential.
合成法
2-(Acetylamino)phenyl 3,4-dimethylbenzenesulfonate can be synthesized through a multi-step reaction process that involves the acetylation of 2-aminophenol, followed by the sulfonation of 3,4-dimethylbenzenesulfonyl chloride. The final product is obtained through purification and crystallization. The synthesis of 2-(Acetylamino)phenyl 3,4-dimethylbenzenesulfonate has been optimized to achieve high yields and purity, making it suitable for further research.
科学的研究の応用
2-(Acetylamino)phenyl 3,4-dimethylbenzenesulfonate has been studied extensively for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, 2-(Acetylamino)phenyl 3,4-dimethylbenzenesulfonate has been found to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for chemotherapy. Inflammation is a major contributor to many diseases, and 2-(Acetylamino)phenyl 3,4-dimethylbenzenesulfonate has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative disorders, 2-(Acetylamino)phenyl 3,4-dimethylbenzenesulfonate has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
特性
製品名 |
2-(Acetylamino)phenyl 3,4-dimethylbenzenesulfonate |
|---|---|
分子式 |
C16H17NO4S |
分子量 |
319.4 g/mol |
IUPAC名 |
(2-acetamidophenyl) 3,4-dimethylbenzenesulfonate |
InChI |
InChI=1S/C16H17NO4S/c1-11-8-9-14(10-12(11)2)22(19,20)21-16-7-5-4-6-15(16)17-13(3)18/h4-10H,1-3H3,(H,17,18) |
InChIキー |
WEFUXAPXUCSSKD-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)OC2=CC=CC=C2NC(=O)C)C |
正規SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)OC2=CC=CC=C2NC(=O)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




